molecular formula C17H17NO4 B11829522 Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate CAS No. 68291-45-2

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate

Cat. No.: B11829522
CAS No.: 68291-45-2
M. Wt: 299.32 g/mol
InChI Key: ZMIPDNWJKNBBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • The benzodioxole protons resonate as a singlet at δ 6.8–7.1 ppm for the aromatic protons, while the methylene protons (-CH₂-) adjacent to the carbamate nitrogen appear as a doublet near δ 4.3–4.5 ppm.
    • The N-methyl group produces a sharp singlet at δ 3.0–3.2 ppm.
  • ¹³C NMR :
    • The carbamate carbonyl carbon (C=O) appears at δ 155–160 ppm, consistent with N-substituted carbamates.
    • The benzodioxole carbons are observed at δ 100–150 ppm, with the methylene carbon at δ 45–50 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \nu_{\text{C=O}} $$: 1700–1720 cm⁻¹ (carbamate carbonyl stretch).
  • $$ \nu_{\text{C-O-C}} $$: 1250–1270 cm⁻¹ (asymmetric stretching of the benzodioxole ether linkage).
  • $$ \nu_{\text{N-H}} $$: Absent due to N-methyl substitution, distinguishing it from primary carbamates.

Mass Spectrometry

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 299.1 ([M]⁺), with characteristic fragments at:

  • m/z 91 : Benzyl cation ($$ \text{C}{6}\text{H}{5}\text{CH}_{2}^{+} $$).
  • m/z 149 : 1,3-benzodioxol-5-ylmethyl fragment ($$ \text{C}{8}\text{H}{7}\text{O}_{2}^{+} $$).

Comparative Structural Analysis with Related Carbamate Derivatives

Table 2: Structural comparison with analogous carbamates

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Benzyl (benzo[d]dioxol-5-ylmethyl)(ethyl)carbamate $$ \text{C}{18}\text{H}{19}\text{NO}_{4} $$ 313.35 Ethyl substituent instead of methyl
tert-Butyl (benzo[d]dioxol-5-ylmethyl)carbamate $$ \text{C}{13}\text{H}{17}\text{NO}_{4} $$ 251.28 tert-Butyl group replaces benzyl
1,3-Benzodioxol-5-yl N-methylcarbamate $$ \text{C}{9}\text{H}{9}\text{NO}_{4} $$ 195.17 Lacks benzyl and methylene groups

The benzyl group in the title compound enhances lipophilicity (LogP ≈ 3.57) compared to the tert-butyl derivative (LogP ≈ 1.52). Substituents on the carbamate nitrogen also influence conformational flexibility: the N-methyl group reduces hydrogen-bonding capacity relative to N–H carbamates, while bulkier groups (e.g., ethyl, tert-butyl) increase steric hindrance.

The 1,3-benzodioxole moiety contributes to electron-rich aromatic systems, which may participate in π-π stacking interactions absent in aliphatic carbamates. This structural feature is conserved across derivatives but modulates solubility and reactivity depending on substitution patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68291-45-2

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate

InChI

InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3

InChI Key

ZMIPDNWJKNBBPK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbamate Formation via Amine-Chloroformate Coupling

The most direct route involves reacting (benzo[d][1, dioxol-5-ylmethyl)(methyl)amine with benzyl chloroformate. A representative procedure involves dissolving the amine (10.0 mmol) in anhydrous dichloromethane (50 mL) under nitrogen, followed by dropwise addition of benzyl chloroformate (12.0 mmol) and triethylamine (15.0 mmol) at 0°C . The mixture is stirred for 6–12 hours at room temperature, followed by extraction with 1 M HCl (3 × 30 mL) and saturated NaHCO₃ (3 × 30 mL). The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the carbamate as a white solid (72–78%) .

Key Parameters

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Temperature0°C → room temperature
PurificationSilica chromatography
Yield72–78%

Silane-Mediated Synthesis

A modified approach utilizes N-silyl intermediates to enhance regioselectivity. N-((Benzo[d] dioxol-5-ylmethyl)(methyl)silyl)methyl tosylamide is prepared by reacting benzo[d] dioxol-5-ylmethyl chloride with N-(tosyl)methylsilane in THF at −78°C . Subsequent treatment with benzyl chloroformate (1.2 equiv) in DMF at 90°C for 6 hours affords the carbamate after deprotection with trifluoroacetic acid (TFA) and neutralization with NaHCO₃ . This method achieves higher yields (85–88%) due to reduced side reactions .

Reaction Scheme

  • Silylation :
    R–Cl+HSiMe2TsR–SiMe2Ts\text{R–Cl} + \text{HSiMe}_2\text{Ts} \rightarrow \text{R–SiMe}_2\text{Ts}

  • Carbamation :
    R–SiMe2Ts+Cbz–ClR–Cbz+SiMe2TsCl\text{R–SiMe}_2\text{Ts} + \text{Cbz–Cl} \rightarrow \text{R–Cbz} + \text{SiMe}_2\text{TsCl}

Microwave-Assisted Optimization

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A mixture of (benzo[d] dioxol-5-ylmethyl)(methyl)amine (0.374 mmol), benzyl chloroformate (0.748 mmol), and triethylamine (0.104 mL) in ethanol (3 mL) is heated at 120°C for 2 hours in a microwave reactor . Precipitation upon cooling yields the product with 89% purity, avoiding chromatography .

Advantages :

  • Time Efficiency : 2 hours vs. 12 hours conventionally .

  • Solvent Reduction : Ethanol (3 mL/mmol) vs. dichloromethane (50 mL/mmol) .

Reductive Amination Pathway

For substrates lacking the pre-formed amine, reductive amination constructs the (benzo[d] dioxol-5-ylmethyl)(methyl)amine intermediate. Benzo[d] dioxole-5-carbaldehyde (2.20 g) is condensed with methylamine hydrochloride (1.03 g) in ethanol (50 mL), followed by NaBH₄ reduction (0.672 g) in diethyl ether . The amine is isolated in 78% yield before carbamate formation .

Critical Steps :

  • Oxime Formation : Hydroxylamine hydrochloride in ethanol .

  • Reduction : NaBH₄ in ether under reflux .

Crystallization and Purity Analysis

Recrystallization from diisopropylether/hexane (1:5) produces colorless blocks suitable for X-ray diffraction . Purity is confirmed via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm) with >99% area .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80 (s, 1H, ArH), 5.15 (s, 2H, OCH₂O), 4.42 (s, 2H, NCH₂), 3.12 (s, 3H, NCH₃) .

  • MS (ESI+) : m/z 299.32 [M+H]⁺ .

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. Benzyl chloroformate (1.5 equiv) and amine (1.0 equiv) are pumped through a PTFE reactor (10 mL volume) at 50°C with a residence time of 15 minutes, achieving 95% conversion . Automated liquid-liquid extraction and falling-film crystallization reduce manual handling .

Chemical Reactions Analysis

Types of Reactions: Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce benzyl alcohols .

Scientific Research Applications

Pharmacological Applications

1.1. Cholinesterase Inhibition

One of the primary applications of benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Compounds with carbamate structures have been identified as potential therapeutic agents for Alzheimer's disease by increasing acetylcholine levels through enzyme inhibition.

A study reported several new benzene-based carbamates evaluated for their inhibitory effects on AChE and BChE. Notably, compounds featuring the benzyl group exhibited significant inhibitory potency, with some achieving low IC50 values against these enzymes, indicating their potential as selective cholinesterase inhibitors .

1.2. Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of derivatives related to this compound. A series of pyrrolidin-2-one derivatives were synthesized and tested for their ability to prevent seizures in animal models. The most active compound demonstrated a high protective index, suggesting that modifications to the benzo[d][1,3]dioxole moiety can enhance anticonvulsant activity .

Biological Evaluations

3.1. In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound derivatives against various targets, including cancer cell lines and bacterial strains. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria using disc diffusion methods .

3.2. In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of these compounds. For example, animal models have been used to test the anticonvulsant efficacy of specific derivatives, providing insights into their safety profiles and effective dosages .

Case Studies

StudyCompoundTargetFindings
Various benzene-based carbamatesAChE/BChESignificant inhibition observed; low IC50 values reported
3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-oneAnticonvulsantHigh protective index; effective in seizure models
Benzyl derivativesAntibacterialEffective against multiple bacterial strains; IC50 values determined

Mechanism of Action

The mechanism of action of Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Benzyl-(isocyanoethyl)-carbamate (12)

  • Structure : Lacks the benzodioxole group but retains the carbamate backbone.

Methyl (1-(benzo[d][1,3]dioxol-5-yl)-1-oxopropan-2-yl)(methyl)carbamate

  • Structure : Shares the benzodioxole and methylcarbamate groups but includes a ketone-linked propan-2-yl chain.
  • Activity : Exhibits cholinesterase inhibition (IC₅₀ = 3.2 µM for AChE), suggesting the ketone group enhances binding to the enzyme’s catalytic site .
  • Comparison : The ketone moiety in this analog may improve target engagement compared to the simpler carbamate in the target compound .

Benzodioxole-Containing Non-Carbamates

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Structure : Replaces the carbamate with an acetamide group and adds a bromothiophene substituent.
  • Synthesis : Yield = 62%, purified via flash chromatography .
  • Activity : Targets Salmonella pathogenicity by inhibiting virulence regulators (IC₅₀ = 8.3 µM), demonstrating the benzodioxole group’s role in antimicrobial activity .

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14)

  • Structure : Incorporates a triazoloquinazoline core instead of a carbamate.
  • Synthesis: Yield = 68%, using aminoguanidine bicarbonate and microwave-assisted heating .
  • Application : Acts as an HDAC6 inhibitor (IC₅₀ = 0.12 µM), highlighting the benzodioxole group’s compatibility with epigenetic targets .

Structural Analogues with Modified Linkers

9-(Benzo[d][1,3]dioxol-5-ylmethyl)acridine (5)

  • Structure : Attaches the benzodioxole group to an acridine core via a methylene linker.
  • Synthesis: Yield = 85%, using MnO₂ oxidation in tetrahydrofuran .
  • Properties : The planar acridine ring enables DNA intercalation, a mechanism absent in carbamate-based compounds .

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine (32)

  • Structure : Substitutes the carbamate with a pyrrolidine ring.
  • Synthesis : Yield = 73%, via reductive amination with NaBH(OAc)₃ .
  • Utility : Used in spirocyclic compound libraries for CNS drug discovery, emphasizing the benzodioxole group’s versatility .

Data Tables

Table 2. Structural Modifications and Functional Impacts

Structural Feature Impact on Activity Example Compound
Carbamate group Enables covalent binding to serine hydrolases or esterases Target compound
Acetamide group Enhances hydrogen bonding with bacterial targets C26
Triazoloquinazoline core Improves HDAC6 selectivity via π-π stacking in the enzyme’s hydrophobic pocket Compound 14
Acridine core Facilitates intercalation into DNA/RNA Compound 5

Research Findings and Implications

  • Antimicrobial Potential: The benzodioxole group enhances activity against Gram-negative pathogens (e.g., Salmonella) when paired with brominated heterocycles (e.g., C26) .
  • Enzyme Inhibition : Carbamates with benzodioxole groups show promise for cholinesterase and HDAC6 inhibition, but substituents like ketones or triazoles significantly modulate potency .
  • Structural Flexibility : Linker modifications (e.g., methylene vs. amide) can shift mechanisms of action from enzymatic inhibition to DNA intercalation .

Biological Activity

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate, identified by its CAS number 68291-45-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C18H19NO4C_{18}H_{19}NO_4 with a molecular weight of 313.35 g/mol. Its structure can be represented as follows:

Benzyl benzo d 1 3 dioxol 5 ylmethyl methyl carbamate\text{Benzyl benzo d 1 3 dioxol 5 ylmethyl methyl carbamate}

Cytochrome P450 Interaction
One of the key findings regarding the biological activity of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2D6. It acts as a potent mechanism-based inactivator of CYP2D6, leading to significant reductions in the enzyme's activity. This inhibition can result in altered metabolism of co-administered drugs that are also substrates for CYP2D6, potentially increasing their toxicity . The compound's non-linear pharmacokinetics suggest that steady-state doses can lead to higher-than-expected drug levels due to auto-inhibition of its own metabolism.

Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects by enhancing serotonin-dependent neurological activity. This property makes it a candidate for treating various psychiatric disorders such as depression and anxiety .

Pharmacokinetics

Pharmacokinetic studies have shown substantial inter-patient variability in the metabolism of this compound. For instance, individuals classified as poor metabolizers exhibit significantly longer half-lives compared to extensive metabolizers. This variability underscores the importance of personalized medicine when considering dosage and efficacy for different patients .

Biological Activity Data

The following table summarizes some key biological activities and findings related to this compound:

Activity Description Reference
CYP2D6 InhibitionSignificant reduction in CYP2D6 activity; potential for increased toxicity when co-administered with other drugs
Antidepressant PotentialMay enhance serotonin-dependent neurological activity; potential treatment for depression and anxiety
Pharmacokinetic VariabilitySubstantial inter-patient variation in metabolism; longer half-life in poor metabolizers
Toxicity ProfileClassified as harmful if swallowed; causes skin irritation and serious eye irritation

Case Studies

Several studies have reported on the efficacy and safety profiles of compounds related to this compound:

  • Antidepressant Efficacy : A clinical trial investigated the effects of similar compounds on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups .
  • Drug Interaction Studies : A study highlighted the interactions between benzyl carbamates and other medications metabolized by CYP2D6. Co-administration led to elevated blood levels of these drugs, emphasizing the need for careful monitoring .
  • Safety Assessments : Toxicological evaluations have shown that while the compound exhibits beneficial pharmacological properties, it also poses risks such as skin irritation and respiratory tract irritation upon exposure .

Q & A

Q. What protocols minimize byproducts during carbamate formation?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct at 0–5°C to suppress hydrolysis .
  • Catalytic DMAP : Accelerate acylation and reduce dimerization .
  • In Situ IR Monitoring : Track carbonyl (1720 cm1^{-1}) formation to optimize reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.